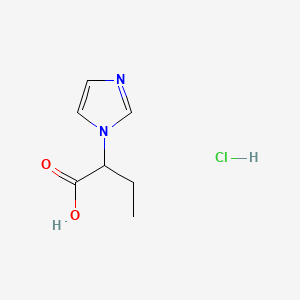
2-(1H-imidazol-1-yl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)butanoic acid hydrochloride typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The scalability of the reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of functional materials, including catalysts and dyes for solar cells.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein studies. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with various biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
1H-imidazole: A simpler imidazole derivative with broad applications in pharmaceuticals and agrochemicals.
2-methyl-1H-imidazole: Known for its use in the synthesis of pharmaceuticals and as a curing agent in epoxy resins.
4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride: Similar in structure but with a methyl group at the 2-position, affecting its reactivity and applications.
Uniqueness: 2-(1H-imidazol-1-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a building block in complex molecule synthesis make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
2-imidazol-1-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-6(7(10)11)9-4-3-8-5-9;/h3-6H,2H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAMOYBQFMKCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CN=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














